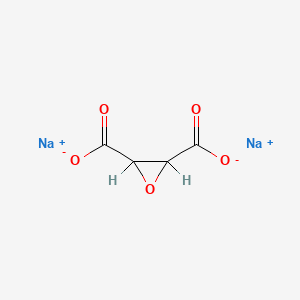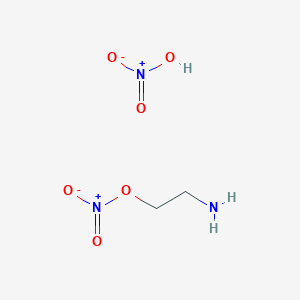
Dinatriumepoxysuccinat
Übersicht
Beschreibung
Disodium epoxysuccinate is a chemical compound with the molecular formula C4H2Na2O5. It is a disodium salt of epoxysuccinic acid, which contains an oxirane ring and two carboxylate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Disodium epoxysuccinate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Disodium epoxysuccinate primarily targets cis-epoxysuccinate hydrolases (CESHs) . These enzymes belong to the family of epoxide hydrolases and are found in various microorganisms . They play a crucial role in catalyzing the hydrolysis of cis-epoxysuccinic acid to form tartaric acid .
Mode of Action
Disodium epoxysuccinate interacts with its target, the cis-epoxysuccinate hydrolase, through a two-step catalytic mechanism . This mechanism involves an Asp-His-Asp catalytic triad . Ten residues, namely H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272, have been identified as critical for its catalysis .
Biochemical Pathways
The biochemical pathway affected by disodium epoxysuccinate involves the conversion of cis-epoxysuccinic acid to tartaric acid . This conversion is catalyzed by cis-epoxysuccinate hydrolases, which determine the stereospecificity of tartaric acid .
Result of Action
The action of disodium epoxysuccinate results in the production of tartaric acid . Tartaric acid has three optically active isomers: L(+)-TA, D(-)-TA, and meso-TA . The specific isomer produced depends on the type of cis-epoxysuccinate hydrolase involved in the reaction .
Action Environment
The optimal conditions for the action of cis-epoxysuccinate hydrolase, the primary target of disodium epoxysuccinate, are 45°C and pH 9.0 . The enzyme’s activity is strongly inhibited by Zn 2+, Mn 2+, and SDS . These factors can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Disodium epoxysuccinate interacts with a variety of enzymes, proteins, and other biomolecules. A notable enzyme that interacts with disodium epoxysuccinate is cis-epoxysuccinate hydrolase (ESH), which catalyzes the asymmetric hydrolysis of cis-epoxysuccinic acid or its salts to the corresponding tartaric acid or tartrate . The interaction between disodium epoxysuccinate and ESH is crucial for the production of l (+)-tartaric acid .
Cellular Effects
The effects of disodium epoxysuccinate on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in these reactions and interacting with various enzymes and proteins . Detailed information about its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
The molecular mechanism of disodium epoxysuccinate primarily involves its interaction with ESH. This enzyme hydrolyzes disodium epoxysuccinate to produce l (+)-tartaric acid . The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, disodium epoxysuccinate has been used in the production of biodegradable non-phosphor detergent builders
Metabolic Pathways
Disodium epoxysuccinate is involved in the metabolic pathway that leads to the production of l (+)-tartaric acid . This pathway involves the enzyme ESH, which catalyzes the hydrolysis of disodium epoxysuccinate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium epoxysuccinate can be synthesized through the epoxidation of maleic acid or fumaric acid using hydrogen peroxide in the presence of a tungstate or molybdate catalyst . The reaction is carried out in an aqueous solution, and the resulting product is purified using a strongly basic anion exchange resin .
Industrial Production Methods
In industrial settings, disodium epoxysuccinate is produced by reacting maleic acid with hydrogen peroxide under controlled conditions. The reaction mixture is then treated with an anion exchange resin to remove impurities and obtain high-purity disodium epoxysuccinate .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium epoxysuccinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by cis-epoxysuccinate hydrolases, resulting in the formation of tartaric acid.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Typically performed using cis-epoxysuccinate hydrolases at optimal pH and temperature conditions.
Ring-Opening Reactions: Can be carried out using acids or bases as catalysts.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Disodium epoxysuccinate can be compared with other similar compounds, such as:
Disodium maleate: Another disodium salt of a dicarboxylic acid, but lacks the oxirane ring.
Disodium fumarate: Similar to disodium maleate, but with a different geometric configuration.
Disodium tartrate: The final product of disodium epoxysuccinate hydrolysis, containing two hydroxyl groups instead of an oxirane ring.
Disodium epoxysuccinate is unique due to its oxirane ring, which imparts distinct chemical reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
disodium;oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOBCDRJMPBXQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3272-11-5 (Parent) | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068241 | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40618-18-6, 109578-44-1 | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium epoxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)

